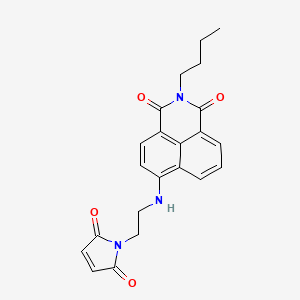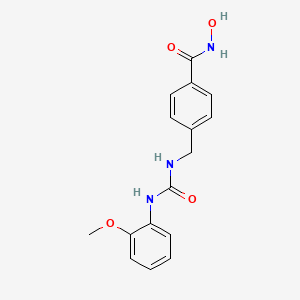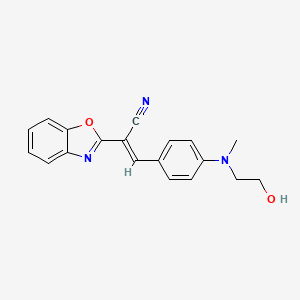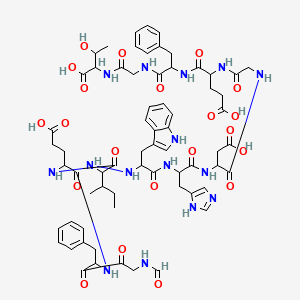
Tat-beclin 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tat-beclin 1 is a synthetic peptide derived from the autophagy protein beclin 1. It is known for its potent ability to induce autophagy, a cellular degradation process that is crucial for maintaining cellular homeostasis and defense against various diseases. The peptide is composed of 31 amino acids and includes a sequence from the human immunodeficiency virus (HIV)-1 Tat protein, which facilitates its entry into cells .
准备方法
Synthetic Routes and Reaction Conditions: Tat-beclin 1 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions: Tat-beclin 1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used to activate amino acids for coupling.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers (such as triisopropylsilane) is used to cleave the peptide from the resin.
Major Products: The major product of the synthesis is the this compound peptide itself. During its biological activity, it does not form additional chemical products but induces autophagic processes within cells .
科学研究应用
Tat-beclin 1 has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing autophagy, a process that helps in the degradation of damaged cellular components.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, cancer, and infectious diseases. .
作用机制
Tat-beclin 1 exerts its effects by binding to and activating beclin 1, a key protein in the autophagy pathway. Beclin 1 is part of the class III phosphatidylinositol-3-kinase (PI3K) complex, which is essential for the nucleation of autophagic vesicles. By activating beclin 1, this compound promotes the formation of autophagosomes, which engulf and degrade damaged cellular components. This process helps in maintaining cellular homeostasis and protecting against various diseases .
相似化合物的比较
Tat-beclin 1 is unique in its ability to specifically induce autophagy through the activation of beclin 1. Similar compounds include:
Rapamycin: An autophagy inducer that inhibits the mechanistic target of rapamycin (mTOR) pathway. Unlike this compound, rapamycin has broader effects on cellular metabolism.
Resveratrol: A natural compound that induces autophagy through multiple pathways, including the activation of sirtuins and inhibition of mTOR.
This compound stands out due to its specific mechanism of action and its potential therapeutic applications in a wide range of diseases.
属性
IUPAC Name |
4-[[2-[[3-carboxy-2-[[2-[[2-[2-[1-[[4-carboxy-1-[(5-formamido-3,4-dioxo-1-phenylpentan-2-yl)amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[1-[[2-[(1-carboxy-2-hydroxypropyl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N15O21/c1-4-35(2)56(65(100)74-44(20-22-54(89)90)62(97)75-45(23-37-13-7-5-8-14-37)58(93)50(84)30-68-34-82)81-80-49(25-39-28-69-42-18-12-11-17-41(39)42)64(99)77-47(26-40-29-67-33-72-40)63(98)78-48(27-55(91)92)60(95)70-31-51(85)73-43(19-21-53(87)88)61(96)76-46(24-38-15-9-6-10-16-38)59(94)71-32-52(86)79-57(36(3)83)66(101)102/h5-18,28-29,33-36,43-49,56-57,69,80-81,83H,4,19-27,30-32H2,1-3H3,(H,67,72)(H,68,82)(H,70,95)(H,71,94)(H,73,85)(H,74,100)(H,75,97)(H,76,96)(H,77,99)(H,78,98)(H,79,86)(H,87,88)(H,89,90)(H,91,92)(H,101,102) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPORJWPQLZFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)CNC=O)NNC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(C(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N15O21 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8236696.png)
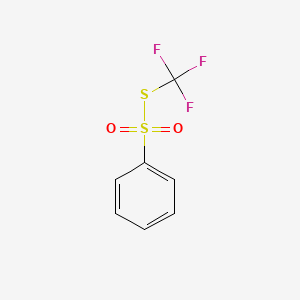
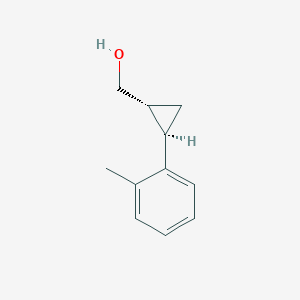
![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)
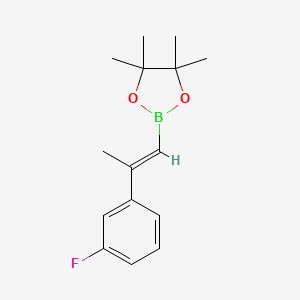
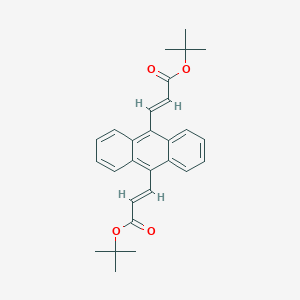
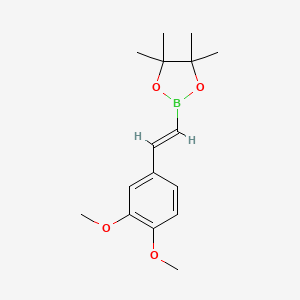
![N,N-di(propan-2-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8236738.png)
![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
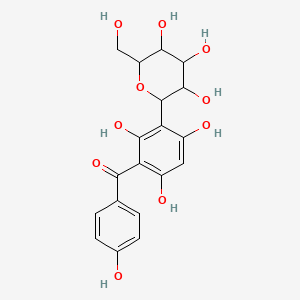
![2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8236759.png)
